4-Pentylphenyl 4-hydroxybenzoate

Description

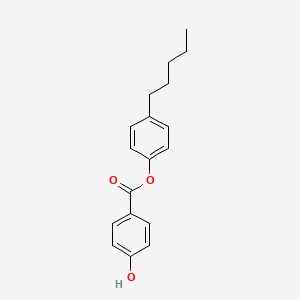

4-Pentylphenyl 4-hydroxybenzoate is an ester derivative of 4-hydroxybenzoic acid (4-HBA), a phenolic compound widely utilized as a preservative due to its antimicrobial properties . The compound features a pentylphenyl group esterified to the hydroxyl group of 4-HBA, altering its physicochemical characteristics compared to simpler parabens (e.g., methyl or ethyl 4-hydroxybenzoate).

Properties

CAS No. |

50687-64-4 |

|---|---|

Molecular Formula |

C18H20O3 |

Molecular Weight |

284.3 g/mol |

IUPAC Name |

(4-pentylphenyl) 4-hydroxybenzoate |

InChI |

InChI=1S/C18H20O3/c1-2-3-4-5-14-6-12-17(13-7-14)21-18(20)15-8-10-16(19)11-9-15/h6-13,19H,2-5H2,1H3 |

InChI Key |

VNVPODULZFZFRC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Similarities and Differences

4-Pentylphenyl 4-hydroxybenzoate belongs to the family of 4-hydroxybenzoate esters, which differ in their alkyl/aryl substituents (Table 1). Key structural analogs include:

- Methyl 4-hydroxybenzoate : A short-chain paraben with a methyl group.

- Butyl 4-hydroxybenzoate : A longer-chain paraben with a butyl group.

- 4-Pentylphenyl 4-methylbenzoate : A branched ester with a pentylphenyl group and methyl substitution on the benzoate ring .

Physicochemical Properties

Table 1: Comparative Physicochemical Properties

The higher molecular weight of 4-pentylphenyl derivatives correlates with lower water solubility, a critical factor in their persistence in lipid-rich environments like biological membranes .

Antimicrobial Efficacy

Parabens, including methyl and butyl derivatives, exhibit broad-spectrum antimicrobial activity by disrupting microbial membrane integrity and inhibiting enzymatic pathways . However, this compound’s bulky pentylphenyl group may reduce its diffusion efficiency compared to smaller parabens, as observed in studies where longer-chain parabens showed diminished activity against certain pathogens .

Estrogenic and Toxicological Profiles

Parabens are known for estrogenic activity, with potency increasing with alkyl chain length . For example, butylparaben exhibits stronger estrogenic effects than methylparaben .

Metabolic Fate and Photodegradation

Derivatization-enhanced mass spectrometry (DEDS) studies reveal that 4-hydroxybenzoate esters undergo metabolic transformation in human keratinocytes, particularly under UV radiation, generating oxidized metabolites . For instance, UVB exposure increases the production of hydroxylated derivatives, which may exhibit altered bioactivity or toxicity .

Preparation Methods

Catalytic Systems and Solvent Effects

In a representative procedure, 4-pentylphenol (0.15 mol) and 4-hydroxybenzoic acid (0.10 mol) are suspended in toluene (500 mL) with 5 mol% catalyst (0.5 g concentrated H₂SO₄ + 0.31 g H₃BO₃). The mixture undergoes reflux at 110–115°C for 29 hours under azeotropic water removal via Dean-Stark trap, yielding 81% crude product. Recrystallization from ethanol-water elevates purity to >97%, with melting point consistency (149–151°C).

Comparative studies reveal that xylene as solvent shortens reaction times to 3.5–4 hours while maintaining yields above 98.5%. The higher boiling point of xylene (138–144°C vs. toluene’s 110°C) enhances reactant solubility and accelerates equilibrium displacement.

Table 1: Solvent Impact on Esterification Efficiency

| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Toluene | 110 | 29 | 81 |

| Xylene | 138–144 | 3.5–4 | 98.5 |

| Benzene | 80 | 6–8 | 89 |

Aromatic Sulfonic Acid Catalysis

Alternative catalysts like p-toluenesulfonic acid (PTSA) offer reduced corrosiveness compared to mineral acids. Patent EP0252357A2 details a protocol where equimolar 4-pentylphenol and 4-hydroxybenzoic acid are dispersed in xylene with 1.2 equivalents of PTSA . The heterogeneous mixture refluxes for 4 hours , achieving near-quantitative conversion (98.5% yield). Post-reaction workup involves:

-

Cooling to 25°C

-

Filtration and washing with cold xylene

-

Neutralization with dilute NaHCO₃

-

Final recrystallization from ethyl acetate

This method minimizes side products like diaryl ethers, which commonly form at temperatures exceeding 120°C in strongly acidic media.

Transesterification Strategies

For substrates sensitive to direct esterification, transesterification of methyl 4-hydroxybenzoate with 4-pentylphenol provides an alternative route. The reaction, catalyzed by aluminum chloride (AlCl₃) in ethyl acetate at 80–85°C for 21 hours , proceeds via nucleophilic acyl substitution:

\text{CH₃OCOC₆H₄OH + HOC₆H₄C₅H{11} → C₅H{11}C₆H₄OCOC₆H₄OH + CH₃OH}

Methanol byproduct is removed via distillation, driving equilibrium toward ester formation. While yields are moderate (75–80%), this method avoids direct handling of corrosive acids.

Industrial-Scale Optimization

Patent WO1998056748A1 discloses a continuous process using recyclable benzene as azeotropic solvent. Key parameters include:

-

Molar ratio : 1:1.05 (4-hydroxybenzoic acid : 4-pentylphenol)

-

Catalyst : 2–3 vol% H₂SO₄

-

Temperature : 100–105°C

-

Water removal : Dean-Stark trap

Post-reaction, the mixture is neutralized with 10% NaOH , and the organic phase undergoes vacuum distillation to recover benzene (90% efficiency). The residual ester is crystallized directly, eliminating solvent-washing steps and reducing waste.

Purity and Characterization

Regardless of method, final purification typically involves:

-

Ligroin washing to remove unreacted phenol

-

Sodium bicarbonate extraction for acid removal

-

Recrystallization from ethanol/water or ethyl acetate

Analytical data from diverse sources confirm consistency:

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 4-Pentylphenyl 4-hydroxybenzoate, and how can reaction efficiency be monitored?

- Methodological Answer : The synthesis typically involves esterification between 4-hydroxybenzoic acid and 4-pentylphenol under acidic or enzymatic catalysis. Reaction efficiency can be monitored using gas chromatography (GC) to track the consumption of starting materials and formation of the ester product . Titration analysis can also quantify unreacted acid, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is ideal for assessing purity . Structural confirmation requires H and C NMR to identify characteristic peaks (e.g., ester carbonyl at ~168 ppm, aromatic protons at 6.8–8.0 ppm) . Mass spectrometry (MS) provides molecular weight validation .

Q. What are the known antimicrobial mechanisms of parabens, and how can they be evaluated for this compound?

- Methodological Answer : Parabens disrupt microbial membrane integrity and inhibit enzymatic activity. To evaluate this compound, perform minimum inhibitory concentration (MIC) assays against model organisms (e.g., E. coli, S. aureus) using broth microdilution methods . Time-kill kinetics studies can further assess bactericidal/fungicidal efficacy .

Advanced Research Questions

Q. How do structural modifications in the alkyl chain of 4-hydroxybenzoate esters influence their mesomorphic properties in liquid crystal applications?

- Methodological Answer : The pentylphenyl group enhances molecular anisotropy, promoting nematic phase stability. Compare mesophase behavior using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). For example, 4-Pentylphenyl 4-methylbenzoate exhibits nematic phases up to 120°C, while shorter alkyl chains reduce transition temperatures . Computational modeling (e.g., molecular dynamics) can predict packing efficiency .

Q. What computational methods can predict the intermolecular interactions and stability of this compound in polymer matrices?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level optimize molecular geometry and frontier orbital energies (HOMO-LUMO gaps), correlating with stability . Molecular docking simulations assess interactions with polymer chains, while Gibbs free energy calculations predict compatibility .

Q. How does the introduction of a pentylphenyl group affect the photostability of 4-hydroxybenzoate derivatives compared to shorter alkyl chains?

- Methodological Answer : Conduct accelerated photodegradation studies under UV light (e.g., 365 nm). Use HPLC to quantify degradation products and compare with propylparaben (shorter chain). The bulky pentylphenyl group may reduce photo-oxidation by sterically shielding the phenolic hydroxyl . Time-resolved fluorescence spectroscopy can track excited-state dynamics .

Q. What strategies can mitigate crystallization issues of this compound in liquid crystal displays during temperature fluctuations?

- Methodological Answer : Blend with non-crystallizing additives (e.g., 4-Cyanophenyl 4-hexylbenzoate) to depress melting points. Use rheological studies to optimize viscosity-temperature profiles . Alternatively, design copolymers incorporating the ester to enhance amorphous character .

Contradictions and Data Gaps

Q. How can researchers address the lack of ecotoxicity data for this compound in environmental risk assessments?

- Methodological Answer : Perform acute toxicity assays using Daphnia magna or Danio rerio (zebrafish) under OECD guidelines. Chronic exposure studies (e.g., algal growth inhibition) can extrapolate NOEC (no observed effect concentration) values. Cross-reference data from structurally similar parabens (e.g., methylparaben) while noting alkyl chain-specific bioavailability differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.